3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
Synthesis Analysis
Various 3-azabicyclo [3.1.1]heptane derivatives were synthesized from Morita–Baylis–Hillman adduct-derived 1,3-dienes bearing a 4,4-diaryl moiety through a thermal intramolecular [2+2] cycloaddition approach . A general approach to 3-azabicyclo [3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was also developed .Molecular Structure Analysis
The molecular structure of “3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane” is complex and unique. It belongs to the class of 3-azabicyclo [3.1.1]heptanes .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be synthesized from Morita–Baylis–Hillman adduct-derived 1,3-dienes through a thermal intramolecular [2+2] cycloaddition approach . It can also be synthesized by reduction of spirocyclic oxetanyl nitriles .Scientific Research Applications
Bridged Bicyclic Morpholines as Building Blocks
Bridged bicyclic morpholines, such as 3-oxa-6-azabicyclo[3.1.1]heptane, have been identified as crucial components in medicinal chemistry research due to their structural similarity and comparable lipophilicity to morpholine. These compounds serve as versatile building blocks for the synthesis of novel pharmaceutical agents, with the first synthesis of morpholine 3a (tosylate salt) demonstrating a straightforward approach from inexpensive starting materials for potential use in drug development (Walker et al., 2012).
Aromatase Inhibitory Activity
The synthesis and evaluation of novel azabicyclo compounds for their in vitro inhibition of human placental aromatase, a crucial enzyme in the conversion of androgens to estrogens, have been reported. Compounds such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2, 4-dione and its derivatives exhibited significant inhibitory activity, highlighting their potential as drugs for the endocrine therapy of hormone-dependent tumors, including breast cancer (Staněk et al., 1991).
Advanced Building Blocks for Drug Discovery
Research into the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes has yielded advanced building blocks for drug discovery. A rapid two-step synthesis method employing common chemicals has been developed, facilitating the creation of substituted 3-azabicyclo compounds suitable for further medicinal chemistry exploration (Denisenko et al., 2017).
Conformationally Restricted Piperidine Derivatives
The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one showcases its utility as a building block for the selective derivatization of the cyclobutane ring. This process enables the creation of novel piperidine derivatives with conformationally restricted structures, offering potential for the development of new therapeutic agents (Denisenko et al., 2010).
Future Directions
The unique structure of “3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane” offers opportunities for exploring new reactions and synthesizing complex molecules. It holds great potential in drug discovery, materials science, and organic chemistry. The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .
Mechanism of Action
Target of Action
The primary targets of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31Similar compounds have been shown to act as agonists on orexin 2 receptors . These receptors play a crucial role in regulating sleep-wake cycles and feeding behaviors.
Mode of Action
The exact mode of action of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31It’s known that the compound was developed by the reduction of spirocyclic oxetanyl nitriles . This transformation process was studied for its mechanism, scope, and scalability .
Biochemical Pathways
The specific biochemical pathways affected by 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s structure was designed to mimic the fragment of meta-substituted benzenes in biologically active compounds . This suggests that it may interact with similar biochemical pathways as these compounds.
Pharmacokinetics
The pharmacokinetic properties of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s physicochemical properties were dramatically improved when it was incorporated into the structure of the antihistamine drug rupatidine . This suggests that it may have favorable ADME properties.
Result of Action
The molecular and cellular effects of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound was found to improve the physicochemical properties of the antihistamine drug rupatidine when incorporated into its structure . This suggests that it may enhance the efficacy of drugs it is combined with.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-(2-Azidoethyl)-6-ethoxy-3-azabicyclo[31The compound’s thermal stability generally decreases with increasing nitro groups . This suggests that it may be sensitive to temperature and other environmental conditions.
Properties
IUPAC Name |
3-(2-azidoethyl)-6-ethoxy-3-azabicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-10-8-5-9(10)7-14(6-8)4-3-12-13-11/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLXJMJFKXGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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